molecular formula C10H10ClN3 B1482190 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-72-4

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

货号: B1482190
CAS 编号: 2092712-72-4
分子量: 207.66 g/mol
InChI 键: AACTURXNCLAHJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a sophisticated chemical intermediate designed for the synthesis of novel covalent kinase inhibitors. Its core research value lies in the strategic incorporation of two distinct reactive functional groups: a chloromethyl moiety and a terminal alkyne. The chloromethyl group is a key electrophile that can be utilized in the construction of heterocyclic scaffolds or to introduce specific solubilizing groups, which is a common strategy in medicinal chemistry for optimizing drug-like properties. Concurrently, the terminal alkyne serves as a versatile handle for bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of probes, tags, or additional pharmacophores for chemical biology studies. This bifunctional nature makes it an invaluable tool for researchers exploring the structure-activity relationships (SAR) of imidazo[1,2-b]pyrazole-based compounds, a class known to exhibit potent inhibition against a range of kinases. The imidazopyrazole scaffold is a privileged structure in drug discovery, and derivatives based on it are frequently investigated for their potential in targeting oncogenic kinases . This compound is strictly For Research Use Only and is intended for the development of chemical probes and pre-clinical therapeutic candidates.

属性

IUPAC Name

7-(chloromethyl)-6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-3-4-13-5-6-14-10(13)9(7-11)8(2)12-14/h1,5-6H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACTURXNCLAHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Pyrazole Intermediate

The initial step involves synthesizing a suitably substituted pyrazole intermediate. This is commonly done by cyclocondensation of hydrazine derivatives with acetylenic ketones or 1,3-dicarbonyl compounds, which allows for the introduction of methyl groups at the 6-position and sets the stage for further functionalization.

For example, condensation of methyl-substituted 1,3-diketones with hydrazine derivatives under acidic or neutral conditions yields 6-methylpyrazole derivatives. The reaction conditions such as solvent (ethanol, DMF), temperature (ambient to reflux), and catalysts (nano-ZnO, acid catalysts) are optimized to achieve high regioselectivity and yield.

Formation of the Imidazo[1,2-b]pyrazole Core

The fused imidazole ring is typically formed by reacting the pyrazole intermediate with reagents that provide the imidazole nitrogen and carbon atoms. A common approach involves:

  • Reacting the pyrazole derivative with α-halo ketones or aldehydes to form an imidazole ring via nucleophilic substitution and cyclization.

  • Using intramolecular cyclization strategies under basic or acidic catalysis to close the imidazole ring.

The presence of a methyl substituent at position 6 is retained during this step, and the reaction conditions are adjusted to avoid side reactions or over-alkylation.

Introduction of the Propargyl Group at N-1

The propargyl (prop-2-yn-1-yl) group is introduced selectively at the nitrogen atom in position 1 of the imidazo[1,2-b]pyrazole. This is achieved by:

  • N-alkylation of the imidazo[1,2-b]pyrazole core with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

  • Conducting the reaction in polar aprotic solvents like DMF or DMSO to enhance nucleophilicity and selectivity.

  • Controlling temperature and reaction time to prevent multiple alkylations or side reactions.

Chloromethylation at Position 7

The chloromethyl group at position 7 can be introduced by selective halomethylation of the corresponding methyl group or by direct substitution on a hydroxymethyl precursor. The typical methods include:

  • Reacting the 7-methyl position with formaldehyde and hydrochloric acid or chlorinating reagents (e.g., thionyl chloride) to convert a hydroxymethyl intermediate into the chloromethyl derivative.

  • Using haloalkyl sulfenyl halide reagents or related halogenation methods to introduce the chloromethyl moiety without affecting other sensitive groups.

  • Optimizing reaction conditions to avoid over-chlorination or degradation of the heterocyclic core.

Detailed Research Findings and Data Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole core formation Hydrazine + 1,3-diketone Ethanol, DMF RT to reflux 70–95 Nano-ZnO catalysis improves yield
Imidazole ring cyclization α-Halo ketone/aldehyde + base DMF, DMSO 50–100 °C 65–85 Intramolecular cyclization preferred
N-1 Propargylation Propargyl bromide + base (K2CO3, NaH) DMF, DMSO 25–60 °C 75–90 Controlled to prevent polyalkylation
Chloromethylation at C-7 Formaldehyde + HCl or chlorinating agent CH2Cl2, AcOH 0–40 °C 60–80 Selective halomethylation; avoid over-chlorination

Mechanistic Insights

  • The cyclocondensation to form the pyrazole ring proceeds via nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Imidazole ring formation involves nucleophilic substitution at the α-halo carbon, followed by intramolecular cyclization to close the fused ring.

  • N-alkylation is a classic SN2 reaction at the nitrogen atom, favored by polar aprotic solvents and mild bases.

  • Chloromethylation proceeds through electrophilic substitution, where the methyl group is first hydroxymethylated and then converted to chloromethyl.

Summary of Preparation Methodology

The preparation of this compound involves a multi-step synthetic route combining:

This approach ensures regioselectivity, high yields, and scalability, avoiding hazardous reagents like haloalkyl sulfenyl chlorides and optimizing reaction conditions for industrial applicability.

化学反应分析

Types of Reactions

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of substituted imidazo[1,2-b]pyrazole derivatives.

科学研究应用

Overview

7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of imidazole and pyrazole rings. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacophore in drug design. Notable applications include:

  • Antimicrobial Activity : Research indicates that this compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. This mechanism is crucial for its application as an antimicrobial agent.
  • Anticancer Properties : Studies suggest that this compound may interfere with cell division or induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel materials with unique electronic or optical properties. Its heterocyclic structure allows for modifications that can enhance material performance in various applications such as sensors and organic light-emitting diodes (OLEDs).

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create a wide range of derivatives with potentially useful properties.

Chemical Properties and Reactions

The chemical behavior of this compound includes:

Types of Reactions

  • Oxidation : Can be oxidized to form various oxidized derivatives.
  • Reduction : Reduction reactions modify functional groups on the compound.
  • Substitution : The chloromethyl group can undergo nucleophilic substitution reactions to yield various substituted derivatives.

Common Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate or chromium trioxide.
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution : Amines, thiols, or alkoxides can be used in substitution reactions.

Antimicrobial Studies

Recent research has demonstrated that derivatives of this compound exhibit potent activity against a range of bacterial strains. For instance, modifications to the chloromethyl group have been shown to enhance antimicrobial efficacy by improving membrane permeability and enzyme inhibition capabilities.

Anticancer Research

In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest. Further exploration into the structure–activity relationship (SAR) is ongoing to identify the most effective modifications for therapeutic use.

作用机制

The mechanism of action of 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application:

相似化合物的比较

Key Observations :

  • The propargyl group in the target compound enables alkyne-azide cycloaddition for bioconjugation, absent in the 7-chloro and cyclopentyl analogs .
  • Aqueous solubility is maximized in the target compound and pruvanserin isostere due to polar substituents (e.g., chloromethyl) and reduced π-π stacking vs. indole .
  • Lipophilicity increases with bulky alkyl groups (e.g., cyclopentyl), impacting membrane permeability .

生物活性

7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This unique structural composition enhances its potential biological activities, making it a subject of interest in medicinal chemistry and materials science. The compound's molecular formula is C₁₀H₁₁ClN₄, and it has been studied for various applications, particularly in antimicrobial and anticancer research.

The biological activity of this compound is influenced by its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. This mechanism is crucial for its application as an antimicrobial agent.
  • Anticancer Activity : It has been observed that this compound can interfere with cell division processes and induce apoptosis in cancer cells. The mechanism involves binding to active sites on target enzymes, such as cyclin-dependent kinases (CDKs), through hydrogen bonding and hydrophobic interactions, which are essential for inhibiting cell cycle progression in cancer cells .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Properties : Research indicates that this compound demonstrates significant antibacterial activity against a range of pathogens. Its efficacy has been compared with other known antimicrobial agents, showcasing its potential as a new therapeutic candidate.
  • Anticancer Effects : In vitro studies have shown that the compound can induce apoptosis in human leukemia cell lines (e.g., HL-60 cells). The mechanism involves mitochondrial depolarization and activation of caspase pathways, which are critical for programmed cell death. Additionally, the compound affects the expression of key proteins involved in cell survival and differentiation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure TypeNotable Activity
7-(Chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazoleImidazo-pyrazole derivativeAntimicrobial, Anticancer
PyrazofurinPyrazole derivativeAntiviral properties
CelecoxibPyrazole derivativeAnti-inflammatory properties
MetronidazoleImidazole derivativeAntimicrobial properties
ClotrimazoleImidazole derivativeAntifungal properties

Case Study 1: Anticancer Activity

In a study evaluating the effects of various imidazo-pyrazole derivatives on HL-60 cells, researchers found that this compound significantly reduced cell viability at nanomolar concentrations. The treatment led to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial therapies.

常见问题

Q. What are the common synthetic routes for synthesizing 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization to form the imidazo[1,2-b]pyrazole core followed by functionalization. For example, cyclization of substituted pyrazole precursors with chloroacetyl chloride under reflux conditions can yield the chloromethyl group. The propargyl group (prop-2-yn-1-yl) is introduced via nucleophilic substitution or copper-catalyzed coupling reactions. Optimization of reaction solvents (e.g., DMF or ethanol) and temperature (80–120°C) is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and verifying the propargyl group’s presence (δ ~2.5 ppm for terminal alkyne protons).
  • FT-IR : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹).
  • X-ray crystallography : Resolves crystal packing and steric effects, particularly for the chloromethyl group’s spatial orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer: Initial screening should include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates.
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Docking simulations : Preliminary molecular docking against protein targets (e.g., SARS-CoV-2 main protease) to prioritize in vitro testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Acid catalysts (e.g., p-TsOH, CeCl₃·7H₂O) enhance cyclization efficiency (yields up to 75% vs. 0% without catalysts) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition.
  • In-line analytics : Use HPLC-MS to monitor reaction progress and identify side products early .

Q. How should contradictory data in biological activity studies be addressed?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays).
  • Metabolic stability tests : Assess compound degradation in serum to rule out false negatives.
  • Comparative analysis : Benchmark against structurally similar imidazo[1,2-b]pyridazines to identify substituent-specific effects .

Q. What computational strategies aid in predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Quantum mechanical (QM) calculations : Optimize geometries at the B3LYP/6-31G* level to model electronic effects of the chloromethyl group.
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns).
  • Machine learning : Train models on bioactivity datasets to predict novel derivatives’ potency .

Q. How can regioselectivity challenges during functionalization be mitigated?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., propargyl group) with TMSCl.
  • Transition-state analysis : Use DFT calculations to identify kinetically favored pathways.
  • Directed C-H activation : Employ palladium catalysts with directing groups (e.g., pyridine) for precise substitution .

Notes

  • Advanced methodologies emphasize integration of computational and experimental workflows .
  • Contradictions in data require systematic validation and cross-disciplinary approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。